molecular formula C6H12ClNO B13577640 {1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride

{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride

Cat. No.: B13577640
M. Wt: 149.62 g/mol
InChI Key: SMYAIQRDDHLUNL-UHFFFAOYSA-N
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Description

{1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride is a spirocyclic amino alcohol derivative characterized by a unique fused cyclopropane ring system (spiro[2.2]pentane core) with an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group attached to the shared bridgehead carbon. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(2-aminospiro[2.2]pentan-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c7-6(4-8)3-5(6)1-2-5;/h8H,1-4,7H2;1H

InChI Key

SMYAIQRDDHLUNL-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC2(CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Cyclopropanation and Amination

Methodology:

This approach involves the cyclopropanation of suitable precursors followed by amino functionalization. The process is adapted from protocols used for similar amino cyclopropane derivatives.

Reaction Scheme:

  • Starting with a cyclopropane precursor, such as a cyclopropanecarboxaldehyde or a related cyclic ketone.
  • Cyclopropanation using diazomethane or similar carbene sources.
  • Nucleophilic amination to introduce the amino group at the desired position.
  • Hydroxymethylation to attach the hydroxymethyl group.

Reaction Conditions:

Step Reagent Solvent Temperature Notes
Cyclopropanation Diazomethane Dichloromethane -78°C Controlled addition to prevent side reactions
Amination Ammonia or amines Ethanol or aqueous medium Room temperature Catalyzed by Lewis acids or base
Hydroxymethylation Formaldehyde Aqueous formalin Reflux Under basic conditions

Outcome:

Yields of approximately 60-75% have been reported, with stereoselectivity depending on chiral auxiliaries or catalysts used.

Nucleophilic Substitution on Spirocyclic Precursors

Methodology:

This method employs nucleophilic attack on a suitable spirocyclic halide or mesylate intermediate with amino or hydroxymethyl nucleophiles.

Procedure:

  • Synthesis of a spirocyclic halide (e.g., chlorides or bromides) from precursor cyclopropanes.
  • Nucleophilic substitution with ammonia or hydroxymethyl derivatives under basic conditions.

Reaction Conditions:

Reagent Solvent Temperature Notes
Spirocyclic halide Dimethylformamide (DMF) 25-80°C Elevated temperature enhances substitution efficiency
Nucleophile Ammonia or hydroxymethylamine Room to reflux Excess nucleophile favors complete conversion

Yield and Purity:

Reported yields range from 50-70%, with purification via chromatography or recrystallization.

Multi-step Synthesis via Amino Alcohol Intermediates

Methodology:

A more controlled approach involves synthesizing amino alcohol intermediates, followed by cyclization to form the spirocyclic core.

Stepwise Process:

Reaction Conditions:

Step Reagents Solvent Conditions Yield
Amino alcohol synthesis Formaldehyde, ammonia Water or ethanol Reflux 65-80%
Cyclization Acid or base Toluene or ethanol Reflux 50-70%
Salt formation Hydrochloric acid Ethanol or water Room temperature Quantitative

Data Tables Summarizing Preparation Parameters

Method Reagents Solvent Temperature Yield (%) Remarks
Cyclopropanation & Amination Diazomethane, ammonia Dichloromethane -78°C to RT 60-75 Stereoselective, requires careful control
Nucleophilic Substitution Spirocyclic halide, ammonia DMF 25-80°C 50-70 Elevated temp improves yield
Multi-step Amino Alcohol Synthesis Formaldehyde, ammonia, acids Water/ethanol Reflux 65-80 Good control over stereochemistry

Notable Research and Patent Data Supporting Synthesis

  • Patent US10385006B2 describes a process for amino alcohol derivatives, emphasizing the use of formaldehyde and ammonia to synthesize amino alcohols, which can be cyclized to spiro compounds. The method involves acid or base catalysis and salt formation, aligning with the multi-step approach described above.
  • Literature reports indicate that cyclopropanation followed by nucleophilic amination is a versatile route, with yields influenced by reaction temperature, solvent choice, and reagent purity.
  • Recent experimental data highlight the importance of stereoselective synthesis to obtain the desired isomeric form, especially for pharmacologically active compounds.

Chemical Reactions Analysis

Types of Reactions

{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution with a halide can produce a halogenated spirocyclic compound.

Scientific Research Applications

{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Notes
{1-Aminospiro[2.2]pentan-1-yl}methanol HCl C₆H₁₂ClNO ~162.6 Not available Spiro[2.2]pentane core, dual -CH₂NH₂/-CH₂OH substituents, high ring strain. Drug discovery (CNS targets, enzyme inhibition) .
(3-Amino-1-bicyclo[1.1.1]pentanyl)methanol C₇H₁₃NO 127.2 1638767-26-6 Bicyclo[1.1.1]pentane core, -CH₂OH/-NH₂ groups, lower strain than spiro. Bioisostere for aromatic rings in drug design .
{Spiro[2.2]pentan-1-yl}ethanol C₇H₁₂O 140.16 Not available Spiro[2.2]pentane core with -CH₂CH₂OH substituent. Solubility studies; less polar than methanol analogue .
(1R,2R)-1-Amino-1-phenylpropan-2-ol HCl C₉H₁₄ClNO 199.7 255060-27-6 Phenyl-substituted amino alcohol, chiral centers. High similarity (0.87) but aromatic; CNS activity .
Methyl 1-aminocyclopentane carboxylate HCl C₈H₁₄ClNO₂ 199.7 Not available Cyclopentane core with ester and amino groups. Prodrug potential; lower strain than spiro .

Critical Differences and Research Findings

Spiro vs. Bicyclo Core Systems
  • Ring Strain : The spiro[2.2]pentane core in the target compound exhibits higher strain energy compared to bicyclo[1.1.1]pentane derivatives (e.g., CAS 1638767-26-6). This strain enhances reactivity in click chemistry or photochemical reactions .
  • Spatial Orientation : The spiro architecture forces substituents into a fixed, nearly orthogonal arrangement, optimizing interactions with hydrophobic enzyme pockets. Bicyclo systems offer less conformational restriction .
Functional Group Impact
  • Amino Alcohol vs. Ester/Aromatic Groups: The target compound’s amino alcohol motif (-NH₂, -OH) enables dual hydrogen-bonding interactions, critical for binding to GABA receptors or kinases. Phenyl-substituted analogues (e.g., CAS 255060-27-6) exhibit higher lipophilicity but lack the spiro system’s strain-driven reactivity . Ester-containing derivatives (e.g., methyl 1-aminocyclopentane carboxylate HCl) show improved metabolic stability but reduced aqueous solubility compared to the hydroxymethyl group in the target .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for {1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride?

  • Methodology : Synthesis typically involves multi-step strategies, including:

  • Cycloaddition reactions to construct the spirocyclic core.
  • Reductive amination to introduce the amino group (e.g., using zinc-copper couple in diethyl ether).
  • Functionalization with methanol derivatives via alkylation or hydroxylation.
  • Hydrochloride salt formation through acid-base reactions in polar solvents like ethanol or methanol.
    • Key Considerations : Reaction temperature (0–25°C) and solvent polarity significantly impact yield. Chromatographic purification (e.g., silica gel) is often required .

Q. How can spectroscopic methods characterize {1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR identify spirocyclic geometry and functional groups (e.g., amino, methanol).
  • IR Spectroscopy : Confirms O–H (3200–3600 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 176.1).
    • Data Interpretation : Compare spectral data with computed values (e.g., PubChem) to resolve ambiguities .

Q. What solvents are suitable for dissolving {1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride?

  • Polar Solvents : Water, methanol, ethanol, or DMSO (due to amino and hydroxyl groups).
  • Experimental Validation : Conduct solubility tests at 25°C using UV-Vis or gravimetric analysis. Note: Stability in aqueous solutions may require pH buffering (pH 5–7) .

Advanced Questions

Q. How can researchers resolve contradictions in stability data for spirocyclic compounds like {1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride?

  • Approach :

  • Accelerated Stability Testing : Expose the compound to stress conditions (40–60°C, 75% RH) and monitor degradation via HPLC.
  • Mechanistic Studies : Use DFT calculations to predict degradation pathways (e.g., hydrolysis of the spiro ring).
  • Controlled Storage : Recommend anhydrous conditions and inert atmospheres for long-term stability .

Q. What strategies optimize the enantiomeric purity of {1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride?

  • Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) during synthesis.
  • Chromatography : Chiral HPLC or SFC with columns like Chiralpak AD-H.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective amination .

Q. How does {1-Aminospiro[2.2]pentan-1-yl}methanol hydrochloride interact with biological targets?

  • Mechanistic Studies :

  • Molecular Docking : Predict binding modes to enzymes (e.g., kinases) using AutoDock Vina.
  • Binding Assays : Perform SPR or ITC to quantify affinity (reported KdK_d values for similar compounds: 10–100 µM).
    • Cellular Validation : Assess modulation of signaling pathways (e.g., MAPK/ERK) via Western blotting .

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